molecular formula C11H12BrN3S B4609383 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B4609383
M. Wt: 298.20 g/mol
InChI Key: NOLVWLGVMIVWMG-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzyl group attached to a sulfanyl group, which is further connected to a dimethyl-substituted triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-bromobenzyl chloride and 4,5-dimethyl-1,2,4-triazole-3-thiol.

    Nucleophilic Substitution Reaction: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in solvents like tetrahydrofuran (THF) or ethanol under an inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl-substituted triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Chemical Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds and triazole derivatives.

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Catalysis: As a ligand, the compound can coordinate with transition metals, facilitating various catalytic transformations through the formation of stable metal-ligand complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring and the presence of both bromobenzyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLVWLGVMIVWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole
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